Pab-atr
Description
Based on analogous drug classes (e.g., P-CABs and PPIs for acid-related disorders), Pab-atr is presumed to belong to a novel therapeutic category requiring rigorous comparison with existing agents .
Properties
CAS No. |
83579-68-4 |
|---|---|
Molecular Formula |
C37H47K2N3O17S2 |
Molecular Weight |
948.1 g/mol |
IUPAC Name |
dipotassium;[2-[(4-azidobenzoyl)oxymethyl]-6-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-5-(3-methylbutanoyloxy)-3-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C37H49N3O17S2.2K/c1-18(2)13-28(41)55-31-30(57-59(49,50)51)29(56-58(46,47)48)26(17-52-34(45)20-5-8-22(9-6-20)39-40-38)54-35(31)53-23-14-24(33(43)44)25-11-12-37-15-21(19(3)32(37)42)7-10-27(37)36(25,4)16-23;;/h5-6,8-9,18,21,23-27,29-32,35,42H,3,7,10-17H2,1-2,4H3,(H,43,44)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI Key |
URFQPLVDKMKARK-UHFFFAOYSA-L |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)COC(=O)C6=CC=C(C=C6)N=[N+]=[N-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Synonyms |
6'-O-4-azidobenzoylatractyloside 6'-O-para-azidobenzoyl-atractyloside PAB-ATR |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Structural similarity is a critical factor in drug development. For example, inorganic compounds with interchangeable metals (e.g., substituting iron for cobalt in coordination complexes) may exhibit divergent stability or bioavailability. Applying this principle, this compound’s core structure could be compared to:
Table 1: Structural Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Benzimidazole-deriv | Benzimidazole-deriv | Pyridine-deriv |
| Metal Ion | Magnesium | None | Cobalt |
| Substituent Groups | Sulfonyl moiety | Methyl group | Carboxylate |
Note: Hypothetical data based on inorganic compound comparison frameworks .
Functional Analogues
Functionally similar compounds, such as proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs), provide insights into this compound’s therapeutic niche. PPIs (e.g., omeprazole) irreversibly inhibit gastric H+/K+-ATPase, while P-CABs (e.g., vonoprazan) achieve faster, pH-independent effects . If this compound aligns with P-CABs, its advantages may include:
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